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molecular formula C10H12O3 B1218902 2-(4-Methoxyphenyl)propanoic acid CAS No. 942-54-1

2-(4-Methoxyphenyl)propanoic acid

Cat. No. B1218902
M. Wt: 180.2 g/mol
InChI Key: KBDLTYNZHQRMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04016193

Procedure details

Also, the compounds (III) used for this invention, for example, 2-(3-nitro-4-hydroxyphenyl)propionate can be prepared by demethylating 2-(4-methoxyphenyl)propionic acid with hydroiodic acid and the like to obtain 2-(4-hydroxyphenyl)- propionic acid, by esterifying the above compound with an usual method to obtain, for example, methyl 2-(4-hydroxyphenyl)propionate and by nitrating the above compounds. Alternately, 2-(3-nitro-4-hydroxyphenyl)propionate can be prepared by nitrating the above 2-(4-hydroxyphenyl)propionic acid with an usual method and by esterificating the resultant compound. The above reactions can be applied to 4-hydroxyphenylacetate as well. The above reaction scheme is shown as follows: ##STR12## wherein R1 has the same meaning as above
[Compound]
Name
compounds ( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-nitro-4-hydroxyphenyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]([CH:11]([CH3:15])[C:12]([O-:14])=[O:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O.COC1C=CC(C(C)C(O)=O)=CC=1.I>>[OH:10][C:9]1[CH:4]=[CH:5][C:6]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])=[CH:7][CH:8]=1

Inputs

Step One
Name
compounds ( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-(3-nitro-4-hydroxyphenyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1O)C(C(=O)[O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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